Fmoc-Leu-Onp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

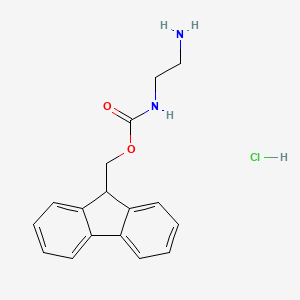

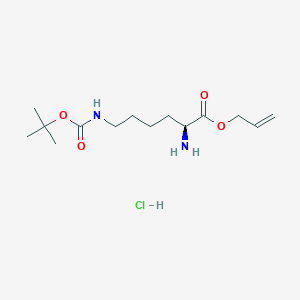

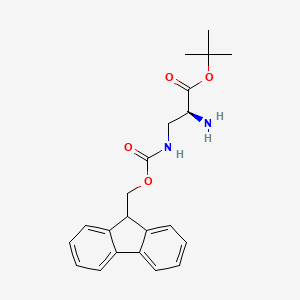

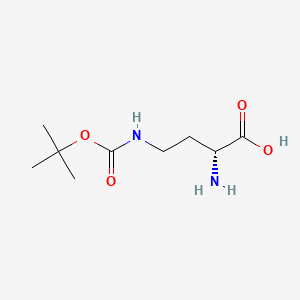

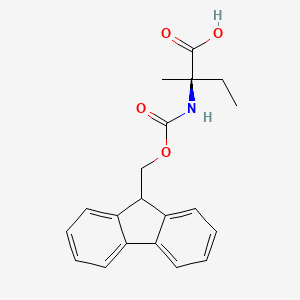

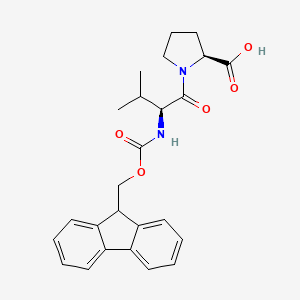

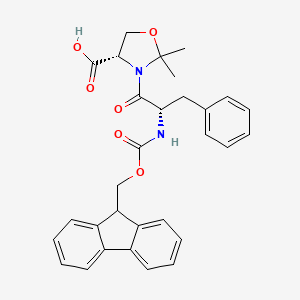

Fmoc-Leu-Onp: is a derivative of the amino acid leucine, modified for use in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, while the p-nitrophenyl ester (Onp) group activates the carboxyl terminus for peptide bond formation.

作用机制

Target of Action

Fluorenylmethyloxycarbonyl-Leucine-Ortho-Nitrophenylalanine (Fmoc-Leu-Onp) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid or peptide, where it acts as a protecting group . The role of this compound is to protect the amino group during peptide synthesis, preventing unwanted side reactions .

Mode of Action

The mode of action of this compound involves its interaction with the amino group of an amino acid or peptide. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate linkage, effectively protecting the amine during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed by treatment with a base such as piperidine .

Biochemical Pathways

The use of this compound affects the biochemical pathway of peptide synthesis. Specifically, it allows for the step-by-step assembly of peptides in a process known as solid-phase peptide synthesis (SPPS) . This enables the efficient synthesis of complex peptides .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis suggest that it would be rapidly metabolized and removed during the peptide cleavage and deprotection steps .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with protected amino groups. This allows for the precise assembly of complex peptides, including those of significant size and complexity . The use of this compound in peptide synthesis has been instrumental in advancing research in various fields, including drug discovery, biochemistry, and molecular biology .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base, with piperidine being commonly used . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency of peptide synthesis . It’s also worth noting that the Fmoc group is sensitive to light, which can lead to unwanted side reactions .

生化分析

Biochemical Properties

Fmoc-Leu-Onp participates in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound acts as a temporary protecting group for the N-terminus during peptide synthesis . This group is removed by secondary amines such as piperidine, allowing the peptide chain to be assembled one amino acid at a time .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The compound’s ability to form various oligopeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the peptides being synthesized and their roles within the cell.

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group serves as a protective group that can be removed when needed, allowing for the controlled assembly of peptide chains . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is largely due to the compound’s role in peptide synthesis, where it is used and then removed as the peptide chain is assembled . Information on the product’s stability, degradation, and long-term effects on cellular function would be specific to the conditions of each individual experiment.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels. The specific effects can vary depending on the peptides being synthesized and their roles within the metabolic network.

准备方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.

Onp Activation: The Onp group is introduced by reacting the carboxyl group of leucine with p-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Fmoc-Leu-Onp typically involves automated SPPS techniques, where the peptide chain is assembled step by step on an insoluble resin support. This allows for efficient removal of reaction by-products at each step via simple washing .

化学反应分析

Types of Reactions:

Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct.

Coupling Reactions: The Onp group facilitates peptide bond formation by reacting with the amino group of another amino acid or peptide.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used for coupling reactions.

Major Products:

Fmoc Deprotection: The major product is the free amine of leucine.

Coupling Reactions: The major product is the peptide bond formed between leucine and the incoming amino acid or peptide.

科学研究应用

Chemistry: Fmoc-Leu-Onp is widely used in the synthesis of peptides and proteins, particularly in SPPS. It allows for the stepwise assembly of peptide chains with high efficiency and purity .

Biology and Medicine: Peptides synthesized using this compound are used in various biological and medical research applications, including the development of novel enzymes, vaccines, and therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic tools .

相似化合物的比较

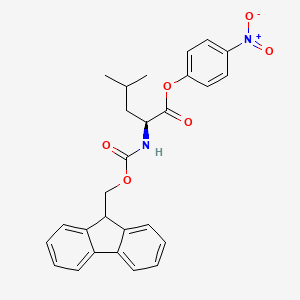

Boc-Leu-Onp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

Cbz-Leu-Onp: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness: Fmoc-Leu-Onp offers several advantages over similar compounds, including:

Ease of Removal: The Fmoc group is easily removed under mildly basic conditions, making it suitable for sensitive peptides.

Versatility: Fmoc synthesis is highly versatile, offering more synthetic options compared to Boc and Cbz groups.

属性

IUPAC Name |

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEIXSDKRRSDPM-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。